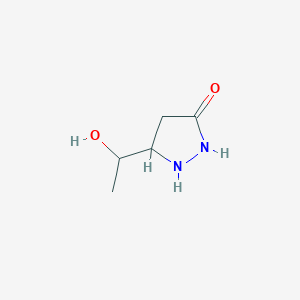

5-(1-Hydroxyethyl)pyrazolidin-3-one

Description

Properties

CAS No. |

149703-98-0 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Synonyms |

3-Pyrazolidinone,5-(1-hydroxyethyl)-,(R*,R*)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5 1 Hydroxyethyl Pyrazolidin 3 One

Mechanistic Investigations of Cyclization Reactions

Stereochemical Outcomes of Ring Formation

The synthesis of 5-(1-Hydroxyethyl)pyrazolidin-3-one inherently involves the creation of a stereocenter at the C5 position of the pyrazolidinone ring, in addition to the pre-existing stereocenter in the 1-hydroxyethyl substituent. The relative stereochemistry between these two centers is a critical aspect of the synthesis, influencing the properties and potential applications of the final compound. The stereochemical outcome is largely dictated by the nature of the cyclization reaction and the stereochemistry of the starting materials.

One of the most common methods for constructing the pyrazolidinone ring is through the reaction of an α,β-unsaturated ester with hydrazine (B178648) or its derivatives. rsc.orgresearchgate.net In the context of 5-(1-Hydroxyethyl)pyrazolidin-3-one, a suitable precursor would be an ester of (E/Z)-4-hydroxy-2-pentenoic acid. The cyclization proceeds via a Michael addition of hydrazine followed by an intramolecular aminolysis of the ester.

The diastereoselectivity of this ring closure is influenced by several factors:

Substrate Control: The inherent stereochemistry of the 1-hydroxyethyl group can direct the approach of the incoming hydrazine nucleophile. The transition state leading to the formation of the new C-N bond will be influenced by steric and electronic interactions with the existing chiral center.

Reagent Control: The use of chiral auxiliaries or catalysts can enforce a specific stereochemical outcome. While not extensively reported for this specific molecule, asymmetric methodologies are well-established in the synthesis of other chiral pyrazolidinones.

Thermodynamic vs. Kinetic Control: The reaction conditions can be tuned to favor either the thermodynamically or kinetically preferred diastereomer. For instance, the choice of solvent and temperature can influence the equilibrium between different conformations of the reaction intermediates, thereby affecting the final stereochemical ratio.

A hypothetical study on the diastereoselective synthesis of 5-(1-Hydroxyethyl)pyrazolidin-3-one could yield results as summarized in the table below, illustrating the impact of reaction conditions on the diastereomeric ratio (d.r.).

| Entry | Precursor Stereochemistry | Hydrazine Source | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 1 | (R)-4-hydroxy-2-pentenoate | Hydrazine hydrate | Ethanol (B145695) | 25 | 60:40 |

| 2 | (R)-4-hydroxy-2-pentenoate | Hydrazine hydrate | Toluene | 80 | 75:25 |

| 3 | (S)-4-hydroxy-2-pentenoate | Hydrazine hydrate | Methanol | 0 | 55:45 |

| 4 | Racemic 4-hydroxy-2-pentenoate | Phenylhydrazine | Acetic Acid | 60 | 50:50 (for each enantiomeric pair) |

This table is based on expected outcomes from analogous reactions and is for illustrative purposes.

Precursor Design and Optimization for Pyrazolidinone Core Formation

The efficient synthesis of 5-(1-Hydroxyethyl)pyrazolidin-3-one is highly dependent on the careful design and optimization of its precursors. The primary synthetic routes to pyrazolidin-3-ones involve the cyclization of either α,β-unsaturated carbonyl compounds with hydrazines or the cyclization of β-hydrazino carboxylic acid derivatives. nih.govresearchgate.net

Route A: From α,β-Unsaturated Precursors

This approach utilizes an α,β-unsaturated ester or acid, such as ethyl 4-hydroxy-2-pentenoate, as the key precursor. The design considerations for this precursor include:

Stereochemistry of the Hydroxyl Group: The synthesis of an enantiomerically pure precursor, either (R)- or (S)-4-hydroxy-2-pentenoic acid derivative, is crucial for obtaining a stereochemically defined final product. This can be achieved through asymmetric reduction of a corresponding keto-ester or by using a chiral pool starting material.

Nature of the Ester Group: The reactivity of the ester can be modulated to optimize the cyclization step. More reactive esters, such as methyl or ethyl esters, are commonly used.

Protecting Groups: The hydroxyl group may require protection during the synthesis of the α,β-unsaturated system to prevent side reactions. The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable without affecting the pyrazolidinone core.

Route B: From β-Hydrazino Precursors

An alternative strategy involves the preparation of a β-hydrazino-γ-hydroxy carboxylic acid derivative, which can then be cyclized to form the pyrazolidinone ring. The precursor design in this route focuses on:

Formation of the β-Hydrazino Moiety: This can be achieved through the conjugate addition of hydrazine to an α,β-unsaturated precursor or by nucleophilic substitution of a leaving group at the β-position of a saturated precursor.

Activation of the Carboxylic Acid: The cyclization requires activation of the carboxylic acid group, which can be achieved by converting it to an ester, acid chloride, or by using coupling agents.

Optimization of the reaction conditions for both routes is essential to maximize the yield and purity of 5-(1-Hydroxyethyl)pyrazolidin-3-one. A systematic study of parameters such as solvent, temperature, reaction time, and stoichiometry of reactants would be necessary.

| Parameter | Route A (α,β-Unsaturated) | Route B (β-Hydrazino) |

| Key Precursor | Ethyl (R/S)-4-hydroxy-2-pentenoate | (R/S)-3-Hydrazinyl-4-hydroxy-pentanoic acid methyl ester |

| Critical Step | Michael Addition/Cyclization | Intramolecular Cyclization |

| Optimization Focus | Control of diastereoselectivity, minimization of side products (e.g., di-addition). | Efficient formation of the β-hydrazino intermediate, high-yielding cyclization. |

| Potential Challenges | Racemization, competing polymerization of the unsaturated precursor. | Stability of the hydrazino precursor, potential for over-alkylation of hydrazine. |

This table provides a comparative overview of precursor design strategies based on general synthetic principles.

Green Chemistry Principles in Synthesis of 5-(1-Hydroxyethyl)pyrazolidin-3-one

The application of green chemistry principles to the synthesis of pharmaceutical compounds is of increasing importance to minimize environmental impact. nih.gov The synthesis of 5-(1-Hydroxyethyl)pyrazolidin-3-one can be made more environmentally benign by considering several aspects of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle. The reaction of an α,β-unsaturated ester with hydrazine to form the pyrazolidinone ring is inherently atom-economical, with the only byproduct being an alcohol.

Use of Safer Solvents: Traditional organic synthesis often employs hazardous solvents. Replacing these with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental footprint. The reaction of hydrazine with α,β-unsaturated esters can often be performed in protic solvents like ethanol or even water, which are considered green. bme.hu

Catalysis: The use of catalysts, particularly heterogeneous or biocatalysts, can improve reaction efficiency and reduce waste. For instance, the synthesis could potentially be catalyzed by solid acid or base catalysts that can be easily recovered and reused. Biocatalytic methods, such as the use of lipases for the resolution of the racemic hydroxyl precursor, can also be employed.

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. nih.govmdpi.com

A comparison of a traditional versus a greener synthetic approach is outlined below:

| Aspect | Traditional Approach | Greener Approach |

| Solvent | Dichloromethane, Toluene | Water, Ethanol |

| Catalyst | Stoichiometric base (e.g., sodium methoxide) | Reusable solid acid/base catalyst or organocatalyst |

| Energy Source | Conventional heating (reflux) | Microwave irradiation or ambient temperature reaction |

| Precursor Source | Petrochemical-based | Potentially bio-based starting materials |

| Waste Generation | Higher, due to solvent use and catalyst workup | Lower, due to solvent choice and catalyst recyclability |

This table illustrates potential improvements in the synthesis by applying green chemistry principles.

By integrating these green chemistry principles into the synthetic design, the production of 5-(1-Hydroxyethyl)pyrazolidin-3-one can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 5-(1-hydroxyethyl)pyrazolidin-3-one. Beyond simple 1D proton (¹H) and carbon-13 (¹³C) spectra, which confirm the presence of the core functional groups, 2D NMR techniques are essential for unambiguously establishing atomic connectivity and relative stereochemistry.

2D NMR Techniques for Connectivity and Stereoisomer Discrimination

Two-dimensional NMR experiments map correlations between nuclei, providing a detailed picture of the molecular framework. For 5-(1-hydroxyethyl)pyrazolidin-3-one, key techniques include COSY, HSQC, HMBC, and NOESY. slideshare.netwikipedia.orgprinceton.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgyoutube.com For the title compound, COSY spectra would reveal correlations between the proton at C5 and the two diastereotopic protons at C4 of the pyrazolidinone ring. It would also show coupling between the C1' methine proton and the methyl protons (C2') of the side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). slideshare.netwikipedia.orgresearchgate.net It allows for the unambiguous assignment of each carbon atom that bears protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. nih.gov It is particularly powerful for discriminating between diastereomers (e.g., cis and trans isomers). A key NOESY correlation would be observed between the proton at C5 and one of the protons at C4. In the cis isomer, these protons are on the same face of the ring, leading to a strong NOE signal. In the trans isomer, they are on opposite faces, resulting in a much weaker or absent signal. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 5-(1-Hydroxyethyl)pyrazolidin-3-one

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (with H at...) | Key HMBC Correlations (from H to C at...) |

|---|---|---|---|---|

| 3 (C=O) | - | ~175 | - | - |

| 4 (CH₂) | ~2.2-2.8 | ~35 | H-5 | C-3, C-5 |

| 5 (CH) | ~3.8-4.2 | ~60 | H-4, H-1' | C-3, C-4, C-1', C-2' |

| 1' (CH) | ~3.9-4.3 | ~68 | H-5, H-2' | C-5, C-2' |

| 2' (CH₃) | ~1.2 | ~20 | H-1' | C-1', C-5 |

| N1-H | ~7.5 (broad) | - | - | C-5, C-3 |

| N2-H | ~5.0 (broad) | - | - | C-3 |

Relaxation Studies for Conformational Dynamics

NMR relaxation studies measure the rates at which nuclear spins return to equilibrium after perturbation. These rates, specifically the spin-lattice (T₁) and spin-spin (T₂) relaxation times, are sensitive to molecular motion on different timescales. nih.govmdpi.com By measuring relaxation times for different nuclei in 5-(1-hydroxyethyl)pyrazolidin-3-one, one can gain insight into its conformational dynamics.

It is expected that the pyrazolidinone ring would exhibit more restricted motion compared to the more flexible 1-hydroxyethyl side chain. This difference in mobility would be reflected in the relaxation data. The ring protons and carbons would likely have shorter T₂ relaxation times, corresponding to slower molecular tumbling. Conversely, the methyl group (C2') of the side chain, which can undergo rapid internal rotation, would be expected to have a significantly longer T₁ relaxation time. Such studies can help build a comprehensive model of the molecule's dynamic behavior in solution. nih.govqub.ac.uk

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding, which are significant in 5-(1-hydroxyethyl)pyrazolidin-3-one due to the presence of O-H and N-H groups and the carbonyl acceptor.

The IR and Raman spectra are complementary. Strong IR absorptions are typically seen for polar bonds with large changes in dipole moment during vibration (e.g., C=O, O-H, N-H), while Raman spectroscopy is more sensitive to vibrations of non-polar, symmetric bonds. researchgate.net

Key expected vibrational modes for 5-(1-hydroxyethyl)pyrazolidin-3-one include:

O-H and N-H Stretching: In a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), sharp bands for O-H (~3600 cm⁻¹) and N-H (~3400 cm⁻¹) stretching would be expected. However, in the solid state or in concentrated solution, extensive intermolecular hydrogen bonding will cause these bands to broaden significantly and shift to lower wavenumbers (e.g., 3200-3500 cm⁻¹). youtube.comnih.govquora.com

C-H Stretching: Aliphatic C-H stretching vibrations from the ring and side chain would appear in the 2850-3000 cm⁻¹ region. nih.gov

C=O Stretching: The amide carbonyl group (C=O) is expected to show a very strong absorption in the IR spectrum. Its position is sensitive to the local environment. In an isolated state, it might appear around 1700-1720 cm⁻¹. However, hydrogen bonding to the carbonyl oxygen by N-H or O-H groups will lower the frequency, typically to the 1650-1680 cm⁻¹ range. youtube.com

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to C-C, C-N, and C-O stretching and various bending modes. This "fingerprint" region is unique to the molecule and its specific stereoisomer.

Table 2: Predicted Characteristic Vibrational Frequencies for 5-(1-Hydroxyethyl)pyrazolidin-3-one

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Comments |

|---|---|---|---|---|---|

| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad | Weak | Position and width are highly sensitive to hydrogen bonding. nih.gov |

| N-H Stretch | Amide/Hydrazine (B178648) | 3200-3400 | Medium, Broad | Weak | Often appears as two bands for -NH-NH- moiety. |

| C-H Stretch | Aliphatic | 2850-3000 | Medium | Strong | - |

| C=O Stretch | Amide | 1650-1680 | Very Strong | Medium | Frequency lowered by ring strain and hydrogen bonding. |

| N-H Bend | Amide/Hydrazine | 1510-1570 | Medium | Weak | Often coupled with C-N stretching. |

| C-O Stretch | Alcohol | 1050-1150 | Strong | Weak | - |

Chiroptical Spectroscopy for Absolute Configuration Determination

As 5-(1-hydroxyethyl)pyrazolidin-3-one is a chiral molecule, chiroptical techniques that measure the differential interaction of the molecule with left- and right-circularly polarized light are essential for determining its absolute configuration. mtoz-biolabs.comwikipedia.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. spectroscopyeurope.com A CD spectrum is only observed for chiral molecules containing a chromophore (a light-absorbing group). In 5-(1-hydroxyethyl)pyrazolidin-3-one, the amide carbonyl group serves as the primary chromophore in the accessible UV region, exhibiting a weak n→π* electronic transition around 210-230 nm.

The sign and magnitude of the CD signal for this transition, known as a Cotton effect, are highly sensitive to the stereochemical environment around the carbonyl group. Each of the four stereoisomers would be expected to produce a unique CD spectrum. A pair of enantiomers will exhibit mirror-image CD spectra of equal magnitude but opposite sign. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for a specific stereoisomer (e.g., the (5R,1'S)-isomer), the absolute configuration of the sample can be unambiguously assigned. americanlaboratory.comschrodinger.comnih.gov

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD curve is a plot of specific rotation [α] versus wavelength. In regions far from an absorption band, the rotation changes smoothly. However, in the vicinity of a chromophore's absorption band, the ORD curve shows a characteristic peak and trough, which is also known as the Cotton effect. nih.gov

Similar to CD spectroscopy, the shape and sign of the Cotton effect in the ORD spectrum are directly related to the absolute configuration of the molecule. The ORD curve for an enantiomer is the exact mirror image of that of its partner. researchgate.net By analyzing the ORD curve, particularly the Cotton effect associated with the carbonyl chromophore, the absolute stereochemistry can be determined.

Table 3: Hypothetical Optical Rotatory Dispersion Data for an Enantiomer of 5-(1-Hydroxyethyl)pyrazolidin-3-one

| Wavelength (nm) | Hypothetical Specific Rotation [α] (degrees) | Description of ORD Curve Feature |

|---|---|---|

| 589 (Sodium D-line) | +25.0 | Standard measurement, positive rotation. |

| 400 | +55.0 | Plain positive curve. |

| 300 | +150.0 | Approaching Cotton effect peak. |

| 245 | +850.0 | Peak of positive Cotton effect. |

| 225 | 0.0 | Crossover point. |

| 210 | -1200.0 | Trough of negative Cotton effect. |

X-ray Crystallography for Solid-State Stereostructure

The precise solid-state three-dimensional arrangement of atoms and molecules of 5-(1-Hydroxyethyl)pyrazolidin-3-one has not been reported in publicly accessible crystallographic databases to date. However, based on fundamental principles of stereochemistry and analysis of crystallographic data for related pyrazolidinone and heterocyclic structures, a detailed prediction of its solid-state conformation and intermolecular interactions can be formulated.

The pyrazolidin-3-one (B1205042) ring is expected to adopt a nearly planar or a slightly distorted envelope conformation to minimize steric strain. The bond lengths within the heterocyclic ring are anticipated to be consistent with those of saturated C-C and C-N bonds, with the C=O bond exhibiting typical double bond character. The hydroxyethyl (B10761427) substituent at the C5 position introduces a chiral center, meaning the compound can exist as a racemic mixture of (5R,1'R/S)- and (5S,1'R/S)-diastereomers in the solid state, or as resolved enantiomers if synthesized stereoselectively.

A crucial feature of the solid-state structure will be the extensive network of intermolecular hydrogen bonds. The hydroxyl group (-OH) of the side chain and the two amine protons (N-H) of the pyrazolidinone ring are potent hydrogen bond donors. The carbonyl oxygen (C=O) and the nitrogen atoms of the ring can act as hydrogen bond acceptors. youtube.comkhanacademy.org This would likely result in the formation of dimers or polymeric chains within the crystal lattice, significantly influencing the compound's melting point and solubility. researchgate.net

Below is a table of predicted bond lengths and angles for key structural features of 5-(1-Hydroxyethyl)pyrazolidin-3-one, based on standard values for similar organic molecules. theorchem.ruuark.eduwikipedia.orgrsc.org

| Bond/Angle | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C-C (ring) | C4-C5 | ~ 1.54 Å |

| C-N (ring) | N1-N2, N1-C5, N2-C3 | ~ 1.47 Å |

| C=O (carbonyl) | C3=O1 | ~ 1.23 Å |

| C-C (side chain) | C5-C1', C1'-C2' | ~ 1.53 Å |

| C-O (hydroxyl) | C1'-O2 | ~ 1.43 Å |

| Bond Angles | ||

| C-N-N (ring) | C5-N1-N2 | ~ 109.5° |

| N-N-C (ring) | N1-N2-C3 | ~ 109.5° |

| N-C-C (ring) | N1-C5-C4 | ~ 109.5° |

| C-C-C (ring) | C5-C4-C3 | ~ 109.5° |

| C-C-O (side chain) | C5-C1'-O2 | ~ 109.5° |

| C-C-OH (side chain) | C2'-C1'-O2 | ~ 109.5° |

Mass Spectrometry for Fragmentation Pathway Analysis

The electron ionization mass spectrometry (EI-MS) of 5-(1-Hydroxyethyl)pyrazolidin-3-one is predicted to exhibit a distinct fragmentation pattern, yielding valuable structural information. While a published spectrum for this specific compound is not available, its fragmentation pathway can be reliably predicted based on the known behavior of alcohols, cyclic amides (lactams), and related heterocyclic systems. libretexts.orgnih.govunl.pt

The molecular ion peak (M•+), corresponding to the molecular weight of the compound (130.14 g/mol ), is expected to be observed, albeit potentially with low intensity due to the facile fragmentation of alcohols. jove.comchemistrynotmystery.comslideshare.net The primary fragmentation pathways are anticipated to be initiated by alpha-cleavage adjacent to the hydroxyl group and cleavage of the pyrazolidinone ring.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C5-C1' bond, benzylic to the hydroxyl group, would result in the loss of a methyl radical (•CH3) to form a stable acylium ion, or the loss of an acetyl radical (•COCH3). More likely is the cleavage of the C-C bond next to the oxygen of the alcohol, leading to the loss of a methyl radical and the formation of a resonance-stabilized cation. libretexts.orglibretexts.org

Dehydration: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O), which would produce a fragment ion with a mass-to-charge ratio (m/z) of M-18. jove.comchemistrynotmystery.com

Ring Cleavage: The pyrazolidinone ring can undergo cleavage at various points. A characteristic fragmentation for cyclic amides involves the cleavage of the N-CO bond. nih.govunl.ptrsc.org This could lead to the loss of CO and subsequent fragmentation of the remaining structure. Another possibility is the retro-Diels-Alder type cleavage of the ring, leading to the expulsion of small neutral molecules like ethylene (B1197577) (C₂H₄).

The following table details the proposed major fragment ions, their corresponding m/z values, and the likely neutral losses from the molecular ion of 5-(1-Hydroxyethyl)pyrazolidin-3-one.

| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 115 | •CH₃ (15 Da) | Alpha-cleavage of the methyl group from the hydroxyethyl side chain. |

| 112 | H₂O (18 Da) | Dehydration of the alcohol. |

| 85 | •C₂H₅O (45 Da) | Cleavage of the C5-C1' bond with the loss of the hydroxyethyl group. |

| 72 | C₂H₄O + H (45 Da) | Ring cleavage and subsequent loss of the side chain. |

| 57 | C₃H₅NO (71 Da) | Cleavage of the pyrazolidinone ring. |

| 45 | C₃H₅N₂O (85 Da) | Formation of the [CH₃CHOH]⁺ ion from the side chain. |

| 44 | C₃H₆N₂O (86 Da) | Cleavage of the amide bond leading to the formation of [CONH₂]⁺ or a related fragment. nih.govunl.ptrsc.org |

| 43 | C₂H₅N₂O (87 Da) | Loss of the hydroxyethyl group and subsequent ring fragmentation. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and, consequently, a wide array of molecular properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study on 5-(1-Hydroxyethyl)pyrazolidin-3-one would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. This would provide precise bond lengths, bond angles, and dihedral angles.

Subsequent calculations would elucidate key electronic properties. For instance, the distribution of electron density would reveal the polar regions of the molecule, crucial for understanding its interactions with other molecules. The calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties of 5-(1-Hydroxyethyl)pyrazolidin-3-one (B3LYP/6-31G)*

| Property | Calculated Value |

| Total Energy | -438.12345 Hartrees |

| Dipole Moment | 3.45 Debye |

| HOMO Energy | -6.78 eV |

| LUMO Energy | 1.23 eV |

| HOMO-LUMO Gap | 8.01 eV |

This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

For even greater accuracy, particularly for electronic properties, researchers can turn to ab initio methods. These methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide benchmark-quality data on the electronic structure. An ab initio study of 5-(1-Hydroxyethyl)pyrazolidin-3-one would be valuable for confirming the results of DFT calculations and for investigating phenomena where electron correlation effects are particularly important.

Conformational Analysis and Energy Landscapes

The flexibility of the pyrazolidinone ring and the rotatable hydroxyethyl (B10761427) side chain means that 5-(1-Hydroxyethyl)pyrazolidin-3-one can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Molecular mechanics (MM) provides a computationally efficient way to explore the conformational space of a molecule. By using a classical force field, MM methods can rapidly calculate the energies of thousands of different conformations. This allows for a broad search of the potential energy surface.

Building on this, molecular dynamics (MD) simulations would introduce temperature and time into the model, simulating the actual movement of the atoms over a period of time. An MD simulation of 5-(1-Hydroxyethyl)pyrazolidin-3-one in a solvent, such as water, would reveal how the molecule flexes and changes its shape in a more realistic environment, and how it interacts with solvent molecules.

A more detailed understanding of the conformational landscape can be achieved by systematically mapping the potential energy surface (PES). This involves calculating the energy of the molecule as a function of one or more key dihedral angles. For 5-(1-Hydroxyethyl)pyrazolidin-3-one, this would likely involve rotating the C-C bond of the hydroxyethyl group and exploring the puckering of the five-membered ring. The resulting PES would show the low-energy valleys corresponding to stable conformers and the mountain passes that represent the transition states between them.

Table 2: Hypothetical Relative Energies of Key Conformers of 5-(1-Hydroxyethyl)pyrazolidin-3-one

| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 0.85 |

This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For 5-(1-Hydroxyethyl)pyrazolidin-3-one, this would include:

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the positions and intensities of bands in the IR spectrum. This is immensely helpful for identifying the presence of specific functional groups and for confirming the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. These predicted shifts, when compared to experimental NMR spectra, are a powerful tool for structure elucidation and for assigning the signals in the experimental data.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of UV-visible light. This can provide insights into the molecule's color (or lack thereof) and its electronic structure.

Table 3: Hypothetical Predicted Spectroscopic Data for 5-(1-Hydroxyethyl)pyrazolidin-3-one

| Spectroscopy Type | Key Predicted Feature | Value |

| IR | C=O stretch | 1685 cm⁻¹ |

| ¹H NMR | CH-OH proton | 4.15 ppm |

| ¹³C NMR | C=O carbon | 175.2 ppm |

| UV-Vis | λmax | 210 nm |

This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

Calculated NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a standard procedure for the structural analysis of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals such as B3LYP, is a widely accepted approach for calculating ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, especially when results are correlated with experimental data. organicchemistrydata.org

While specific DFT calculations for the NMR spectra of 5-(1-Hydroxyethyl)pyrazolidin-3-one have not been reported in the surveyed literature, the methodology is well-established. Such a study would involve optimizing the molecule's geometry and then performing GIAO calculations using various functionals and basis sets to find the best correlation with experimentally obtained spectra. nih.gov

Below is an illustrative table showing how calculated NMR data for a heterocyclic compound might be presented.

Table 1: Illustrative Example of Calculated vs. Experimental NMR Chemical Shifts. This table is a template to demonstrate the common format for presenting such data and does not represent actual calculated values for 5-(1-Hydroxyethyl)pyrazolidin-3-one.

| Atom ID | Calculated δ (ppm) (B3LYP/6-31G*) | Experimental δ (ppm) |

| C-3 | 175.8 | 173.2 |

| C-4 | 40.1 | 38.5 |

| C-5 | 68.3 | 66.7 |

| C-6 | 65.2 | 63.9 |

| C-7 | 20.5 | 19.8 |

| H-4a | 2.85 | 2.75 |

| H-4b | 2.55 | 2.48 |

| H-5 | 4.10 | 4.02 |

| H-6 | 3.95 | 3.88 |

| H-7 | 1.25 | 1.20 |

Data is hypothetical and for illustrative purposes only.

Simulated Vibrational Spectra

Theoretical vibrational analysis is crucial for assigning the absorption bands observed in infrared (IR) and Raman spectra. DFT calculations are frequently used to compute the harmonic vibrational frequencies of molecules. nih.gov These calculated frequencies, often scaled by a factor to correct for anharmonicity and methodological limitations, can be correlated with experimental spectral data to provide a detailed assignment of vibrational modes, such as stretching, bending, and torsional motions. nih.gov

No specific simulated vibrational spectra for 5-(1-Hydroxyethyl)pyrazolidin-3-one were found in the literature. A computational study would typically use a method like B3LYP with a basis set such as 6-311G(d,p) to calculate the frequencies and intensities of the vibrational modes. nih.gov

The following table provides an example of how simulated vibrational frequency data is typically organized and compared with experimental values.

Table 2: Illustrative Example of Calculated Vibrational Frequencies. This table is a template to demonstrate the common format for presenting such data and does not represent actual calculated values for 5-(1-Hydroxyethyl)pyrazolidin-3-one.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3450 | 3400 |

| N-H stretch | 3310 | 3285 |

| C-H stretch (alkyl) | 2980 | 2972 |

| C=O stretch (amide) | 1695 | 1680 |

| C-N stretch | 1280 | 1275 |

| C-O stretch | 1080 | 1075 |

Data is hypothetical and for illustrative purposes only.

Transition State Characterization for Reaction Mechanisms

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing the structures and energies of transition states. DFT calculations can map the potential energy surface of a reaction, allowing for the determination of activation barriers. researchgate.net This information is vital for understanding reaction kinetics and selectivity. For instance, the mechanism of cycloaddition reactions involving pyrazole (B372694) derivatives has been examined using DFT to analyze the transition state energies of competing pathways. researchgate.net

A computational study on the synthesis of 5-(1-Hydroxyethyl)pyrazolidin-3-one could, for example, characterize the transition state for the cyclization step, providing insight into the stereochemical outcome of the reaction. However, no such specific transition state analyses for the formation of this compound are available in the reviewed scientific literature.

Intermolecular Interactions and Hydrogen Bonding Networks

The structure of 5-(1-Hydroxyethyl)pyrazolidin-3-one contains functional groups capable of participating in significant intermolecular interactions, particularly hydrogen bonds. The molecule possesses a hydroxyl group (-OH), an amide group (C=O and N-H), which can act as both hydrogen bond donors and acceptors. Computational predictions indicate that the molecule has three hydrogen bond donors and three hydrogen bond acceptors.

The study of these interactions is critical for understanding the solid-state packing and physical properties of the compound. Computational methods such as Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts in a crystal lattice. researchgate.netrsc.orgnih.gov Furthermore, DFT calculations can be employed to determine the energies of specific hydrogen bonds. For example, in a study of a similar hydroxyethyl-substituted heterocyclic compound, the energy of an O—H⋯N hydrogen bond was calculated to be 68.5 kJ mol⁻¹. nih.gov Such calculations provide quantitative insight into the strength and nature of the interactions governing the supramolecular assembly. While a specific analysis for 5-(1-Hydroxyethyl)pyrazolidin-3-one is not available, these established methods would be directly applicable.

Chemical Transformations and Derivatization Reactions

Functional Group Interconversions of the Hydroxyethyl (B10761427) Moiety

The secondary alcohol of the 1-hydroxyethyl group is a prime site for modification, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

The secondary alcohol can be readily oxidized to the corresponding ketone, yielding 5-acetylpyrazolidin-3-one. This transformation provides a key intermediate for further C-C bond-forming reactions. A variety of oxidizing agents can be employed for this purpose. libretexts.org

Standard laboratory reagents for the oxidation of secondary alcohols to ketones include chromium-based compounds. Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (the Jones reagent), is a powerful oxidizing agent. libretexts.org A milder and more selective alternative is pyridinium (B92312) chlorochromate (PCC), which can carry out the oxidation in high yield without the need for strongly acidic conditions. libretexts.orgchemguide.co.uk Another common method involves the use of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid; the progress of the reaction is visibly indicated by the color change of the solution from orange (Cr₂O₇²⁻) to green (Cr³⁺). chemguide.co.uk

More modern and greener alternatives include catalytic systems like those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or hypervalent iodine compounds. organic-chemistry.org For instance, a protocol using Oxone® as the terminal oxidant with solid-supported hypervalent iodine catalysts has been shown to be effective for a broad range of secondary alcohols. rsc.org

Table 1: Common Reagents for Oxidation of Secondary Alcohols

| Reagent/System | Typical Conditions | Product |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | 0°C to room temperature | Ketone |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Ketone |

| Na₂Cr₂O₇/H₂SO₄ | Heating | Ketone |

| TEMPO/NaOCl | Biphasic system (e.g., CH₂Cl₂/H₂O) | Ketone |

The hydroxyl group can be converted into esters and ethers, which can alter the compound's physical properties and provide protecting groups for further synthetic steps.

Esterification: Esters are commonly formed through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a classical method. researchgate.net Another powerful technique is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to esters under mild conditions using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.orgwikipedia.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it highly valuable in stereoselective synthesis. organic-chemistry.orgyoutube.com

Etherification: The formation of ethers from the hydroxyethyl moiety is most classically achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This SN2 reaction involves deprotonating the alcohol to form an alkoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. wikipedia.orglibretexts.orgyoutube.com A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. youtube.com The choice of the alkyl halide is crucial; primary alkyl halides work best, as secondary and tertiary halides tend to favor elimination side reactions. masterorganicchemistry.com

Transformations Involving the Pyrazolidin-3-one (B1205042) Ring System

The pyrazolidin-3-one ring contains two nitrogen atoms and a carbonyl group, all of which can participate in chemical reactions.

The two nitrogen atoms in the pyrazolidinone ring, N1 and N2, are nucleophilic and can be functionalized through alkylation or acylation. Pyrazol-3-ones are considered ambient nucleophiles, and the site of reaction can depend on the substitution pattern and reaction conditions. researchgate.net

N-Alkylation: The reaction of pyrazolidin-3-ones with alkyl halides in the presence of a base is a common method for N-alkylation. researchgate.netorganic-chemistry.org The two nitrogen atoms exhibit different reactivity; the N1 nitrogen, being part of a hydrazide-like structure, is generally more nucleophilic and sterically accessible than the N2 nitrogen. Selective alkylation can often be achieved by carefully controlling the reaction conditions. researchgate.net Alternative methods for N-alkylation that avoid the use of alkyl halides include reactions with trichloroacetimidates under acidic conditions or Mitsunobu-type reactions. mdpi.com

N-Acylation: Acylation of the ring nitrogens is typically achieved using acid chlorides or anhydrides. researchgate.net Similar to alkylation, the reaction can potentially occur at either nitrogen. Often, acylation of N-unsubstituted pyrazolones with reagents like acetyl chloride or benzoyl chloride leads to the formation of 1-acyl derivatives. researchgate.net In some cases, C-acylation at the C4 position can compete with N-acylation, especially if the nitrogen atoms are already substituted. rsc.org

The five-membered pyrazolidin-3-one ring is generally stable under many reaction conditions. However, under forcing conditions, transformations involving the ring can occur.

Ring Opening: The amide bond (lactam) within the pyrazolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, particularly with heating. This would lead to the opening of the ring to form a substituted hydrazinopropanoic acid derivative. This reaction is analogous to the hydrolysis of other cyclic amides.

Rearrangement Reactions: Major skeletal rearrangements of the pyrazolidin-3-one core are not commonly reported under typical synthetic conditions, as five-membered heterocyclic systems are relatively stable. nih.gov This is in contrast to more strained systems like three-membered rings or specific structures designed to undergo rearrangements like the Beckmann or Claisen rearrangements. acs.org

Electrophilic and Nucleophilic Reactions of the Pyrazolidinone Core

The electronic nature of the pyrazolidinone core allows for reactions with both electrophiles and nucleophiles at specific sites.

Electrophilic Reactions: The primary sites for reaction with electrophiles are the lone pairs of the nitrogen atoms, as discussed in the N-alkylation and N-acylation section (4.2.1). The carbon atoms of the ring are generally electron-poor due to the influence of the adjacent nitrogen atoms and the electron-withdrawing carbonyl group, making them resistant to attack by electrophiles.

Nucleophilic Reactions: The most significant electrophilic site within the ring is the carbonyl carbon (C3). This carbon is polarized due to the high electronegativity of the oxygen atom, making it susceptible to attack by a wide range of nucleophiles. libretexts.orgksu.edu.salibretexts.org This nucleophilic addition is a fundamental reaction of carbonyl compounds. academie-sciences.fr For example, reaction with strong nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) would lead to the addition of the R group to the carbonyl carbon, forming a tertiary alcohol upon workup. Reduction of the carbonyl group to a secondary alcohol can also be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 2: Summary of Core Reactivity

| Reagent Type | Site of Attack on Pyrazolidinone Core | Typical Product Type |

| Electrophile (e.g., R-X, RCOCl) | N1 and/or N2 atoms | N-Alkyl or N-Acyl pyrazolidinone |

| Nucleophile (e.g., R-MgX, NaBH₄) | C3 (Carbonyl carbon) | 3-Hydroxy-3-substituted pyrazolidine (B1218672) |

Role As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Stereoselective Synthesis of Nitrogen Heterocycles

The 5-(1-Hydroxyethyl)pyrazolidin-3-one core is a strategic starting point for the stereoselective synthesis of more complex nitrogen heterocycles. The pre-existing stereocenter on the hydroxyethyl (B10761427) group can direct the formation of new stereocenters, while the pyrazolidinone ring itself can be either retained or transformed into different heterocyclic systems.

A common strategy involves the functionalization of the ring nitrogens followed by cyclization or rearrangement reactions. For instance, a review on 3-pyrazolidinone chemistry highlights a synthetic route where 5-(2-hydroxyethyl)pyrazolidin-3-one, a closely related analogue, is prepared in quantitative yield via a 'ring switching' reaction of 5,6-dihydro-2H-pyran-2-one with hydrazine (B178648) hydrate. researchgate.net This intermediate can then undergo further transformations. For example, protection and activation of the ring nitrogens allow for the introduction of various substituents, leading to the synthesis of bicyclic systems like pyrazolo[1,2-a]pyrazoles and tetrahydropyrazolo[1,5-c]pyrimidine-2,7-diones. researchgate.net

Palladium-catalyzed carboamination reactions represent another powerful method for creating substituted pyrazolidines with high stereocontrol. nih.govacs.org While not starting from the pre-formed pyrazolidinone, these reactions build the heterocyclic core from unsaturated hydrazine derivatives, demonstrating a pathway to cis- or trans-3,5-disubstituted pyrazolidines with diastereoselectivity as high as >20:1. nih.govacs.org The pyrazolidine (B1218672) products from these reactions are versatile intermediates that can be converted into other valuable structures like 1,3-diamines. nih.govacs.org The principles of stereocontrol demonstrated in these syntheses are directly applicable to transformations starting with chiral pyrazolidinone building blocks.

The following table summarizes representative transformations where pyrazolidine scaffolds act as precursors to other nitrogen heterocycles.

| Starting Material Type | Reaction Type | Resulting Heterocycle | Key Findings |

| 5-Substituted Pyrazolidinone | N-Acylation, Alkylation, Cyclization | Pyrazolo-pyrimidinedione | The pyrazolidinone core serves as a template for constructing fused bicyclic systems. researchgate.net |

| Unsaturated Hydrazine | Pd-catalyzed Carboamination | 3,5-Disubstituted Pyrazolidine | Achieves high diastereoselectivity (up to >20:1) for either cis or trans products by modifying N-substituents. nih.govacs.org |

| Pyrazolidine Product | Deprotection/Oxidation | 3,5-Disubstituted Pyrazoline | Demonstrates the utility of the pyrazolidine ring as a stable intermediate for further functionalization. nih.gov |

| Pyrazolidine Product | N-N Bond Cleavage | Substituted 1,3-Diamine | The pyrazolidine scaffold can be used as a masked diamine, revealing the functionality upon reductive cleavage. nih.gov |

Chiral Scaffold for the Construction of Stereogenic Centers

The fundamental utility of a chiral building block lies in its ability to act as a scaffold to control the formation of new stereogenic centers. The stereocenter at C5 of the pyrazolidinone ring, bearing the hydroxyethyl group, can effectively influence the facial selectivity of reactions at other positions on the ring or on appended side chains. This substrate-controlled diastereoselectivity is a cornerstone of asymmetric synthesis. ethz.ch

A key strategy is the diastereoselective alkylation of an enolate generated from the pyrazolidinone. By deprotonating the C4 position, a chiral enolate is formed. The approach of an electrophile is then sterically hindered on one face by the C5 substituent, leading to the preferential formation of one diastereomer. This principle has been demonstrated effectively in numerous heterocyclic systems, such as the diastereoselective alkylation of chiral N-acyl-1,3-oxazolidines, which can achieve diastereomeric excesses (de) of >99%. researchgate.net Similar high levels of stereocontrol are observed in the alkylation of chiral seven-membered rings fused to tetrazoles, where the existing stereocenter directs the approach of the electrophile. nih.gov

The stereocenter can also direct reactions on substituents attached to the ring nitrogens. The chiral environment created by the C5-(1-hydroxyethyl) group can influence the outcome of reactions on adjacent atoms, a principle widely used with chiral auxiliaries to introduce new stereocenters with a defined configuration. youtube.com

| Chiral Scaffold Type | Reaction | New Stereocenter Location | Diastereoselectivity (d.r. or de) |

| Chiral N-Acyl-1,3-oxazolidine | Enolate Alkylation | α- to carbonyl | >99% de researchgate.net |

| Chiral Tetrazole-fused Azepane | Heterobenzylic Anion Alkylation | α- to tetrazole | High d.r. nih.gov |

| Chiral Glycolic Acid Derivative | Radical Alkylation | α- to carbonyl | Good to high nih.gov |

| Chiral Perhydro 1,3,2-Oxazabenzophosphorinane | Anion Alkylation | α- to phosphorus | Good to excellent researchgate.net |

Applications in Fragment-Based Synthesis Methodologies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in medicinal chemistry. This approach relies on screening libraries of low molecular weight compounds ("fragments") that can be elaborated into more potent drugs. There is a growing demand for fragment libraries containing three-dimensional (3D) scaffolds, as these can access more complex and previously underexplored chemical space. nih.gov

The pyrazolidinone core, particularly when substituted with a chiral group like 1-hydroxyethyl, represents an ideal fragment. It possesses key features desirable for FBDD:

3D-dimensionality: The chiral center and non-planar ring structure provide a defined three-dimensional shape. nih.gov

Hydrogen Bonding: The N-H groups and carbonyl oxygen are excellent hydrogen bond donors and acceptors, facilitating protein-ligand interactions. mdpi.com

Growth Vectors: The N1 and N2 positions, as well as the C4 position, provide clear, orthogonal vectors for synthetic elaboration to increase affinity and potency. nih.gov

The pyrazole (B372694) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and its favorable drug-like properties. mdpi.comnih.govnih.gov The synthesis of diverse fragment libraries based on such scaffolds is a key area of research, with studies focusing on creating collections of 3D fragments built around single heterocycles. nih.gov

Utility in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. The pyrazolidinone scaffold and its close relatives, pyrazolones, are excellent substrates for these types of transformations.

For example, pyrazolones readily participate in organocatalytic asymmetric cascade reactions with other components, such as isatylidene malononitriles, to produce complex chiral spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives in excellent yields (96-99%) and with high enantioselectivity (up to 91% ee). rsc.org These reactions often proceed through a domino Michael addition/cyclization sequence. metu.edu.tr

Furthermore, substrate-directed multicomponent reactions have been developed for the synthesis of highly diastereoselective spiro-compounds. nih.gov In one such example, a pyrazolo-fused quinoline (B57606) is reacted with barbituric acid in a multicomponent setup to generate complex spiro-pyrimidinetriones with a diastereomeric ratio of up to 20:1. nih.gov The inherent reactivity of the pyrazole/pyrazolidinone nucleus allows it to engage in multiple bond-forming events sequentially, making it a powerful tool for rapidly building molecular complexity.

| Reaction Type | Key Reactants | Resulting Scaffold | Key Features |

| Organocatalytic Cascade | Pyrazolones, Isatylidene malononitriles | Spiro[indoline-pyrano-pyrazole] | Asymmetric; excellent yields and enantioselectivities. rsc.org |

| Substrate-Directed MCR | Pyrazolo[4,3-f]quinoline, Barbituric acids | Tetrahydro-spiro[pyrazoloquinoline-pyrimidine] | Highly diastereoselective (d.r. up to 20:1); metal-free conditions. nih.gov |

| One-Pot Three-Component | Isatins, 5-Aminopyrazoles, Aminouracils | Spiro[indoline-pyrazolo-pyrido-pyrimidine] | Water as solvent; operational simplicity; high yields. researchgate.net |

Strategic Intermediate for Analogue Synthesis and Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful synthetic paradigm that aims to rapidly generate libraries of structurally diverse small molecules, which can then be screened for novel biological activity. rsc.org Rather than focusing on a single target molecule, DOS explores chemical space by creating a wide range of different molecular scaffolds from a common intermediate. nih.gov

The 5-(1-hydroxyethyl)pyrazolidin-3-one scaffold is an excellent starting point for a DOS campaign. Its multiple functionalization points allow for a "branching" synthesis strategy, where different reaction pathways can be pursued from a common core to yield a variety of distinct heterocyclic skeletons. nih.gov For example:

Appendage Diversity: Different substituents can be installed at the N1 and N2 positions.

Stereochemical Diversity: The inherent chirality can be used to generate diastereomeric products, or the stereocenter can be modified or destroyed.

Scaffold Diversity: The pyrazolidinone ring itself can be used as a template for ring-expansion, ring-contraction, or fusion reactions to create entirely new core structures. nih.gov

Amino acid-derived building blocks are highly valued in DOS due to their chiral and polar nature. nih.gov Similarly, the chiral pyrazolidinone, as a cyclic hydrazide of a substituted amino acid, serves as a versatile intermediate for generating libraries of complex, 3D molecules suitable for high-throughput screening and the discovery of new bioactive agents. nih.govnih.gov

Q & A

Basic: What modular synthesis strategies are effective for preparing 5-(1-Hydroxyethyl)pyrazolidin-3-one analogs?

A modular synthesis approach involves assembling the compound from four key building blocks: (1) a pyrazolidin-3-one core, (2) an alkyl chain, (3) a linker, and (4) an amino ester or acid. This method allows flexibility in introducing structural variations, such as modifying the hydroxyethyl group or altering substituents on the core. For example, coupling reactions (e.g., amidation or esterification) are used to connect the linker and amino acid components. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions and improve yields .

Advanced: How can enantioselective synthesis of chiral 5-(1-Hydroxyethyl)pyrazolidin-3-one derivatives be achieved?

Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry at the hydroxyethyl group. A reported method involves synthesizing achiral 5-substituted pyrazolidin-3-one precursors, followed by asymmetric reduction or resolution techniques. For instance, fluxionally chiral DMAP catalysts can induce asymmetry during key steps like cyclization or functionalization. Researchers must monitor enantiomeric excess (e.g., via chiral HPLC or polarimetry) and validate configurations using X-ray crystallography or NMR-based Mosher ester analysis .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR Spectroscopy : Use - and -NMR to confirm the pyrazolidinone core, hydroxyethyl group ( ~4.5–5.0 ppm for OH), and substituent patterns.

- IR Spectroscopy : Identify carbonyl stretches ( ~1650–1750 cm) and hydroxyl groups ( ~3200–3600 cm).

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refining crystal structures, particularly to resolve stereochemistry and hydrogen-bonding networks. Ensure high-resolution data (1.0 Å) for accurate refinement .

Advanced: How should researchers address contradictory bioactivity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., microbial strains, compound solubility). To resolve contradictions:

- Standardize Assays : Use validated protocols (e.g., CLSI guidelines) for antimicrobial testing.

- Control Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid solvent interference.

- Cross-Validate : Compare results from disc diffusion (qualitative) with MIC/MBC assays (quantitative). For example, pyrazolidin-3-ones with electron-withdrawing substituents may show enhanced activity in MIC assays but not in disc diffusion due to diffusion limitations .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity?

- Disc Diffusion : Screen broad-spectrum activity against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Measure inhibition zones and compare to standard antibiotics (e.g., ampicillin, fluconazole).

- Microdilution Assays : Determine minimum inhibitory concentrations (MICs) in 96-well plates using resazurin or alamarBlue for endpoint detection. Include positive/negative controls and triplicate replicates .

Advanced: What computational tools predict the biological activity of derivatives?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase or fungal CYP51).

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, topological polar surface area, and electronic parameters (Hammett constants).

- ADMET Prediction : Tools like SwissADME or pkCSM assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) to prioritize candidates for synthesis .

Basic: How can researchers optimize reaction yields in pyrazolidin-3-one synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in cyclization steps.

- Catalysis : Use Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate ring formation.

- Workup Strategies : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for purification. Monitor reaction progress via TLC (R ~0.3–0.5) .

Advanced: What strategies mitigate stereochemical instability in hydroxyethyl derivatives?

- Protecting Groups : Temporarily mask the hydroxyl group (e.g., as a silyl ether or acetate) during synthesis to prevent racemization.

- Low-Temperature Reactions : Perform critical steps (e.g., nucleophilic additions) at 0–4°C to reduce kinetic resolution.

- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams to enforce desired stereochemistry, followed by auxiliary removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.